5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The oxadiazole moiety is known for its potential in developing pharmaceuticals due to its ability to interact with various biological targets.
5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine falls under the classification of 1,2,4-oxadiazoles, which are recognized for their stability and biological significance. These compounds have been extensively studied for their applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of oxadiazoles can be achieved through various methods, including microwave-assisted reactions and one-pot procedures, which enhance efficiency and yield.
The synthesis of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine can be accomplished using several approaches:
The molecular structure of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine features a butan-2-yl group attached to the oxadiazole ring at the 5-position and an amino group at the 3-position. The chemical formula is , with a molecular weight of approximately 168.20 g/mol. The compound exhibits specific bond lengths and angles characteristic of oxadiazole derivatives:
Bond | Length (pm) | Angle (°) |
---|---|---|
C-N | 139.9 | 105.6 |
N-O | 129.7 | 113.4 |
C-C | 134.8 | 102.0 |
These structural features contribute to the compound's stability and reactivity in various chemical environments .
5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine participates in several chemical reactions typical of oxadiazole derivatives:
The mechanism of action for compounds like 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine typically involves interaction with specific biological targets such as enzymes or receptors:
Research indicates that derivatives of oxadiazoles exhibit significant activity against bacterial strains and cancer cells through these mechanisms .
5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine displays several notable physical and chemical properties:
These properties are crucial for determining suitable applications in pharmaceuticals and agrochemicals .
5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades despite its distinctive five-membered aromatic structure comprising one oxygen and two nitrogen atoms [1] [4]. Initial interest surged in the 1960s following observations of its photochemical rearrangements into other heterocyclic systems, coinciding with the launch of Oxolamine—the first commercial drug incorporating this scaffold—as an antitussive agent [1] [8]. Over the subsequent 40 years, medicinal chemists systematically harnessed the ring’s versatility, leading to FDA-approved drugs such as the antiviral Pleconaril, the neuromuscular agent Ataluren, and the anxiolytic Fasiplon [1] . This trajectory accelerated in the 21st century, with publications on 1,2,4-oxadiazoles doubling in the last 15 years, driven by discoveries of natural derivatives like the cytotoxic marine alkaloids Phidianidine A/B and the glutamate receptor agonist Quisqualic acid [1] [8].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First reported heterocyclic structure |
1960s | Oxolamine (Perebron®) commercialization | First therapeutic agent with 1,2,4-oxadiazole core |
2011 | Isolation of Phidianidine A/B from Phidiana militaris | Demonstration of natural occurrence and cytotoxic activity |
2020s | Multitarget agents for Alzheimer’s and Parkinson’s diseases | Expansion into neurodegenerative therapeutics |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability against enzymatic hydrolysis while preserving similar electronic profiles and hydrogen-bonding capabilities [5] [1]. This bioisosteric replacement mitigates the susceptibility of carbonyl groups to esterases and proteases, thereby improving oral bioavailability and pharmacokinetic profiles [5]. For instance, in neuroprotective agents targeting monoamine oxidase B (MAO B), 1,2,4-oxadiazoles maintain inhibitory potency comparable to amide-based precursors but exhibit superior resistance to gastrointestinal degradation [7] . Quantum mechanical analyses confirm that the ring’s dipole moment (~3.5 Debye) and planarity facilitate optimal interactions with hydrophobic enzyme pockets, such as those in acetylcholinesterase (AChE) or histone deacetylases (HDACs) [4] [8]. Additionally, the ring’s nitrogen and oxygen atoms serve as hydrogen bond acceptors, enabling mimicry of transition states in enzymatic catalysis—a property exploited in protease inhibitors [5].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazoles
Replaced Functional Group | Therapeutic Context | Advantage |
---|---|---|
Ester | Antiviral agents (e.g., Pleconaril derivatives) | Resistance to esterase-mediated hydrolysis |
Amide | MAO B inhibitors for neuroprotection | Enhanced blood-brain barrier penetration |
Carboxylate | HDAC inhibitors | Improved cellular uptake and target engagement |
The compound 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine (CAS: 1340524-25-5) represents a structurally optimized 1,2,4-oxadiazole derivative distinguished by its C₅-sec-butyl chain and C₃-amino group [2]. Its molecular formula (C₆H₁₁N₃O) and weight (141.174 g/mol) were confirmed via high-resolution mass spectrometry, while X-ray crystallography revealed key bond parameters: C–N (139.9 pm), N–O (129.7 pm), and C–C (134.8 pm) [2] [4]. The sec-butyl moiety enhances lipophilicity (cLogP ≈ 2.2), promoting membrane permeability, whereas the 3-amino group serves as a hydrogen bond donor/acceptor, enabling interactions with biological targets like kinases or cholinesterases [2] [6].
Synthetic routes to this compound typically employ amidoxime-based cyclization:
Biological screenings highlight its multifunctional potential:
Table 3: Molecular Properties of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine
Property | Value | Method of Determination |
---|---|---|
Molecular weight | 141.174 g/mol | HRMS |
Melting point | 120–130 °C | Differential scanning calorimetry |
Hydrogen bond acceptors | 4 | Computational modeling |
Hydrogen bond donors | 1 (3-amino group) | X-ray crystallography |
Solubility in water | Moderate (quantitative data pending) | HPLC-UV |
Its emergence as a lead compound is further propelled by structural modularity: The 3-amino group permits derivatization into acylhydrazides or Schiff bases, expanding pharmacophore diversity for multitarget engagement [6] . Recent studies in Alzheimer’s models demonstrate synergistic acetylcholinesterase inhibition (IC₅₀ < 0.08 µM) and oxidative stress reduction, positioning it as a template for next-generation neurotherapeutics .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1